molecular formula C4H5F3O3S B6195248 methyl 2-trifluoromethanesulfinylacetate CAS No. 2087944-06-5

methyl 2-trifluoromethanesulfinylacetate

Cat. No.: B6195248
CAS No.: 2087944-06-5
M. Wt: 190.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-trifluoromethanesulfinylacetate is an organic compound with the molecular formula C4H5F3O3S. It is a colorless liquid that is used in various chemical reactions and applications due to its unique properties. The presence of the trifluoromethanesulfinyl group imparts significant reactivity to the compound, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-trifluoromethanesulfinylacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with trifluoromethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient production of large quantities of the compound while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-trifluoromethanesulfinylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoromethanesulfinyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl esters, while reduction can produce sulfides.

Scientific Research Applications

Methyl 2-trifluoromethanesulfinylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-trifluoromethanesulfinylacetate exerts its effects involves the reactivity of the trifluoromethanesulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: Similar in structure but contains a sulfonate group instead of a sulfinyl group.

    Methyl fluorosulfonate: Contains a fluorosulfonyl group, which imparts different reactivity.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another fluorinated compound with distinct chemical properties.

Uniqueness

Methyl 2-trifluoromethanesulfinylacetate is unique due to the presence of the trifluoromethanesulfinyl group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

2087944-06-5

Molecular Formula

C4H5F3O3S

Molecular Weight

190.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.